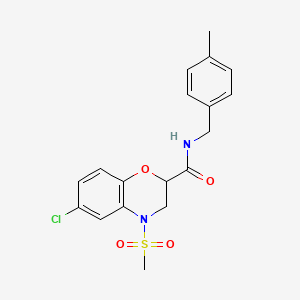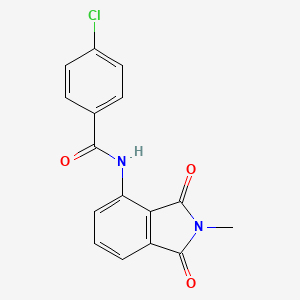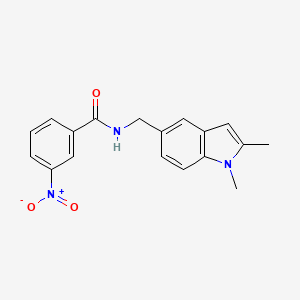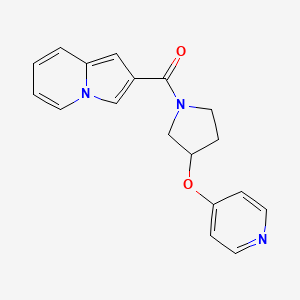![molecular formula C18H14BrN3O B2461555 N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide CAS No. 1903081-02-6](/img/structure/B2461555.png)
N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-([2,3’-bipyridin]-3-ylmethyl)-3-bromobenzamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . The bromobenzamide part suggests the presence of a benzamide group with a bromine atom attached.
Synthesis Analysis
While specific synthesis methods for this compound are not available, bipyridine compounds are generally synthesized through methods such as decarboxylation of divalent metal derivatives of pyridine-2-carboxylate . Benzamide compounds can be synthesized through various methods, including the reaction of benzoyl chloride with ammonia or primary amines .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific conditions and reagents used. Bipyridine compounds are known to form complexes with many transition metals , and benzamide compounds can undergo various reactions, such as hydrolysis and aminolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various analytical techniques . These might include determining its melting and boiling points, solubility in various solvents, and reactivity with certain reagents.Aplicaciones Científicas De Investigación
Co-crystal and Solvate Formation in Drug Compounds
Research on the formation of solvates and co-crystals, especially involving antibacterial agents like nitrofurantoin with pyridyl bases and aminobenzamides, provides insights into the structural analysis and thermal stability of these molecular complexes. Such studies could be relevant for understanding how N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide might interact with other molecules to form stable complexes, potentially enhancing its physical properties or therapeutic efficacy without focusing on drug use, dosage, or side effects (Vangala, Chow, & Tan, 2013).
Antimicrobial and Antinociceptive Activities
The synthesis and evaluation of amide derivatives of pyrazoles for antimicrobial and antinociceptive activities showcase the potential therapeutic applications of benzamide derivatives. Although the focus is not on N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide, such research indicates the chemical framework's capacity for biological activity, suggesting avenues for exploring the compound's possible biomedical applications, excluding specific drug uses or side effects (Koçyiğit-Kaymakçıoğlu et al., 2008).
Sensing Applications
A study on the development of a fluorescent coordination polymer demonstrates the application of bipyridine derivatives for environmental sensing, specifically for hazardous materials like nitrobenzene and dichromate anions. This hints at the potential for N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide to serve in sensor technology due to its structural similarity, providing a path for research into environmental monitoring tools (Kan & Wen, 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-16-7-1-4-13(10-16)18(23)22-12-15-6-3-9-21-17(15)14-5-2-8-20-11-14/h1-11H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUQUSZNTUEJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2461472.png)


![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate](/img/structure/B2461480.png)






![8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2461488.png)
![2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B2461490.png)
![2-[(4-chlorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2461493.png)
![N-(2,5-dichlorophenyl)-2-(6-methyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2461495.png)